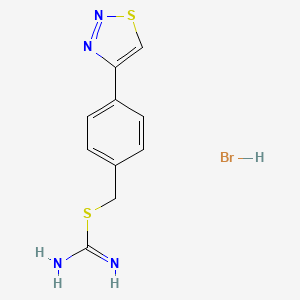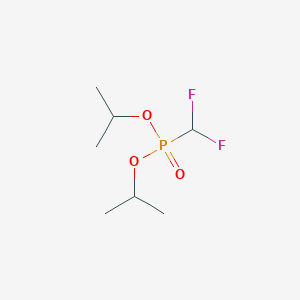
Difluorométhylphosphonate de diisopropyle
Vue d'ensemble
Description
Diisopropyl difluoromethylphosphonate is an organophosphorus compound with the chemical formula C7H15F2O3P. It is a colorless liquid at room temperature and is known for its stability and reactivity. This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique properties and applications.
Applications De Recherche Scientifique
Diisopropyl difluoromethylphosphonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition, especially acetylcholinesterase inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
Target of Action
Diisopropyl difluoromethylphosphonate primarily targets cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
Diisopropyl difluoromethylphosphonate acts as an irreversible inhibitor of cholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an accumulation of acetylcholine, leading to continuous stimulation of the nerves .
Biochemical Pathways
It’s known that the compound’s inhibition of cholinesterase disrupts the normal function of the nervous system . This disruption can affect various physiological processes, including muscle contraction and heart rate .
Pharmacokinetics
Similar compounds are known to be absorbed rapidly and distributed throughout the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be fully elucidated.
Result of Action
The inhibition of cholinesterase by diisopropyl difluoromethylphosphonate leads to an accumulation of acetylcholine in the nervous system . This can result in a range of effects, from muscle twitching and weakness to bradycardia (slow heart rate), bronchoconstriction (narrowing of the airways), and increased secretion of bodily fluids .
Action Environment
The action of diisopropyl difluoromethylphosphonate can be influenced by various environmental factors. For instance, the compound is stable but undergoes hydrolysis when subjected to moisture . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of water .
Analyse Biochimique
Biochemical Properties
Diisopropyl difluoromethylphosphonate plays a crucial role in biochemical reactions by inhibiting serine proteases such as trypsin, chymotrypsin, and acetylcholinesterase . It interacts with these enzymes by forming a covalent bond with the serine residue at their active sites, leading to irreversible inhibition. This interaction prevents the enzymes from catalyzing their respective reactions, thereby modulating various physiological processes.
Cellular Effects
Diisopropyl difluoromethylphosphonate affects various types of cells and cellular processes. It has been shown to inhibit neutrophil elastase activity, which is crucial for neutrophil function . This compound also influences cell signaling pathways by inhibiting the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts . This accumulation can affect neurotransmission and muscle contraction. Additionally, diisopropyl difluoromethylphosphonate can induce apoptosis in certain cell types by disrupting normal cellular metabolism and signaling pathways .
Molecular Mechanism
The molecular mechanism of diisopropyl difluoromethylphosphonate involves its interaction with the active sites of serine proteases. The compound forms a covalent bond with the serine residue, leading to the inhibition of enzyme activity . This inhibition prevents the hydrolysis of acetylcholine, resulting in prolonged neurotransmission. Furthermore, diisopropyl difluoromethylphosphonate can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diisopropyl difluoromethylphosphonate can change over time. The compound is relatively stable under controlled conditions but can undergo hydrolysis in the presence of moisture . Over time, the degradation of diisopropyl difluoromethylphosphonate can lead to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of diisopropyl difluoromethylphosphonate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, diisopropyl difluoromethylphosphonate can induce toxic effects, including neurotoxicity and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
Diisopropyl difluoromethylphosphonate is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and serine proteases, leading to the inhibition of their activity . This compound can also affect metabolic flux by altering the levels of metabolites involved in neurotransmission and cellular signaling. The inhibition of acetylcholinesterase by diisopropyl difluoromethylphosphonate can lead to an accumulation of acetylcholine, affecting the overall metabolic balance .
Transport and Distribution
Within cells and tissues, diisopropyl difluoromethylphosphonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, affecting its localization and activity. Additionally, diisopropyl difluoromethylphosphonate can be distributed to different tissues, where it exerts its inhibitory effects on target enzymes .
Subcellular Localization
Diisopropyl difluoromethylphosphonate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in protein synthesis and energy metabolism. The subcellular localization of diisopropyl difluoromethylphosphonate can influence its activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropyl difluoromethylphosphonate can be synthesized through several methods. One common approach involves the reaction of diisopropyl phosphite with difluoromethyl iodide under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through distillation or recrystallization.
Diisopropyl phosphite: reacts with in the presence of a base such as .
Another method involves the use of diisopropyl phosphorochloridate and difluoromethyl lithium . This reaction requires low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of diisopropyl difluoromethylphosphonate often involves large-scale batch reactors. The process includes:
Mixing the reactants: in a controlled environment.
Maintaining the reaction temperature: and pressure to optimize yield.
Purifying the product: using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl difluoromethylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphonates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar inhibitory effects on acetylcholinesterase.
Methylphosphonic acid: A simpler phosphonate with different reactivity and applications.
Bisphosphonates: A class of compounds used in medicine to treat bone diseases.
Uniqueness
Diisopropyl difluoromethylphosphonate is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on fluorinated compounds and enzyme inhibition.
Propriétés
IUPAC Name |
2-[difluoromethyl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZZAGSFNNHJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)F)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381705 | |
| Record name | diisopropyl difluoromethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-80-1 | |
| Record name | diisopropyl difluoromethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



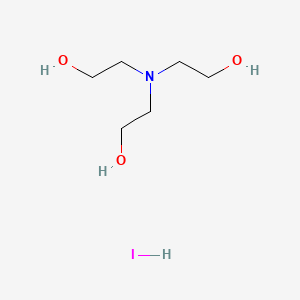

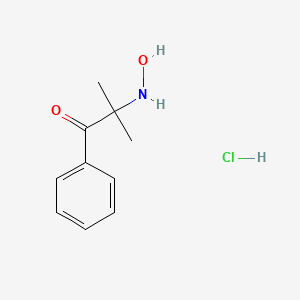
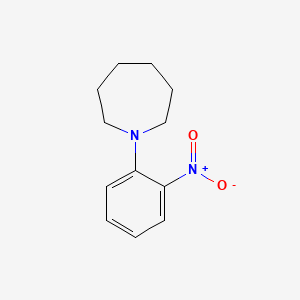
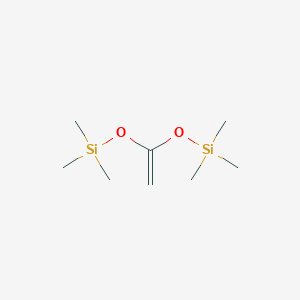
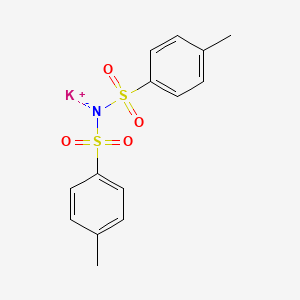
![5-(tert-butyl)-1-{2-[(2-hydroxyethyl)thio]ethyl}-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620620.png)
![2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE](/img/structure/B1620621.png)

![Methanone, [3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazol-1-yl]phenyl-](/img/structure/B1620625.png)
![Methyl 2-[(3-pyridylmethyl)thio]acetate](/img/structure/B1620627.png)
![2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1620628.png)
